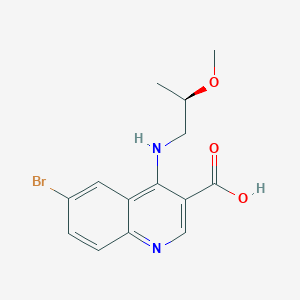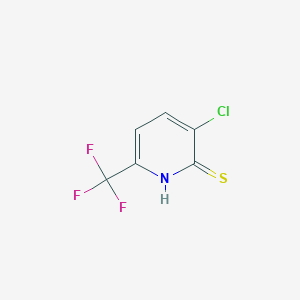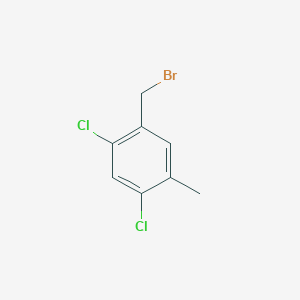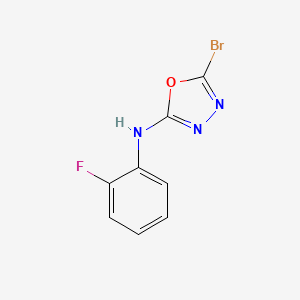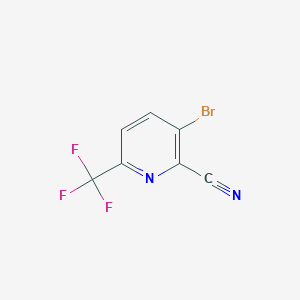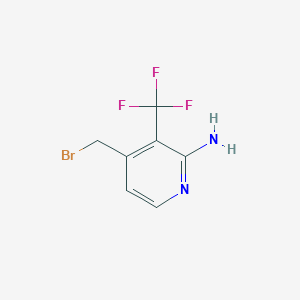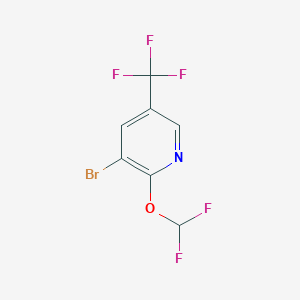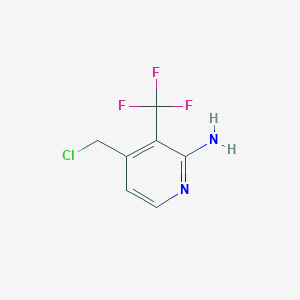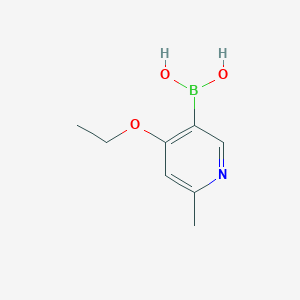
(4-Ethoxy-6-methylpyridin-3-yl)boronic acid
描述
“(4-Ethoxy-6-methylpyridin-3-yl)boronic acid” is a boronic acid derivative . Boronic acids are increasingly utilized in diverse areas of research, including interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Molecular Structure Analysis
The molecular structure of “(4-Ethoxy-6-methylpyridin-3-yl)boronic acid” is represented by the formula C8H12BNO3 .Chemical Reactions Analysis
Boronic acids, including “(4-Ethoxy-6-methylpyridin-3-yl)boronic acid”, have been used in various chemical reactions. They can form reversible tetrahedral bonds with substrates such as enzymes, saccharides, and nucleic acids . This key interaction allows boronic acids to be used in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics .Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Ethoxy-6-methylpyridin-3-yl)boronic acid” include a molecular weight of 181 g/mol. More specific properties such as melting point, boiling point, and solubility were not found in the retrieved sources.科学研究应用
Boronic Acid in Drug Discovery
Boronic acids, including derivatives like (4-Ethoxy-6-methylpyridin-3-yl)boronic acid, have gained prominence in drug discovery due to several desirable properties. They potentially enhance the potency of drugs and improve pharmacokinetics profiles. The incorporation of boronic acids into medicinal chemistry has seen a steady increase, leading to FDA-approved boronic acid drugs and several others in clinical trials (Plescia & Moitessier, 2020).
Boronic Acid in Antifungal Treatments
Boronic acids and their derivatives, including compounds like (4-Ethoxy-6-methylpyridin-3-yl)boronic acid, have significant bioactivity as antifungals and insecticides. Tavaborole, a boron-containing compound, was developed and approved for the treatment of onychomycosis, a fungal infection of nails and the nail bed. Boronic acids are known to inhibit protein synthesis, interact with ribose-containing moieties like NAD, and potentially disrupt tryptophan synthesis and downstream NAD production (Arvanitis, Rook, & Macreadie, 2020).
Boronic Acid in Seawater Desalination
Boronic acid compounds play a critical role in the removal of boron, which exists almost exclusively in the form of boric acid in seawater, using reverse osmosis (RO) and nanofiltration (NF) membranes. The speciation of boric acid and its interaction with NF/RO membranes is crucial for the rejection of boron in seawater desalination applications. This understanding is key for process optimization to enhance boron removal in such applications (Tu, Nghiem, & Chivas, 2010).
Boronic Acid in Electrochemical Biosensors
Boronic acids and their derivatives are utilized in constructing electrochemical biosensors due to their unique binding properties and electrochemical activity. Compounds like ferroceneboronic acid and its derivatives can bind selectively to diol residues of sugars, enabling the electrochemical determination of sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. These sensors are pivotal for monitoring blood glucose levels and have potential applications in detecting various biochemicals (Wang, Takahashi, Du, & Anzai, 2014).
Boronic Acid in Fungal Kingdom Studies
Boronic acid compounds, including novel synthetic derivatives, have shown effectiveness against pathogenic fungal species. Traditional uses of boric acid and the development of new boron-containing compounds (BCCs) for technological and biomedical applications are expanding. These compounds are explored for potential use as environmental protectors, wood protectors, and antimycotic agents to improve food acquisition and control human infections (Estevez-Fregoso, Farfán-García, García-Coronel, Martínez-Herrera, Alatorre, Scorei, & Soriano-Ursúa, 2021).
未来方向
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that there is potential for future research and development involving “(4-Ethoxy-6-methylpyridin-3-yl)boronic acid” and other boronic acids.
属性
IUPAC Name |
(4-ethoxy-6-methylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-3-13-8-4-6(2)10-5-7(8)9(11)12/h4-5,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIQEKCLRYHZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(N=C1)C)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxy-6-methylpyridin-3-yl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



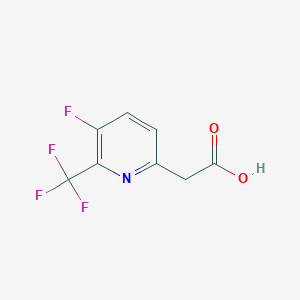
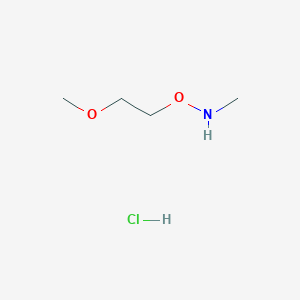
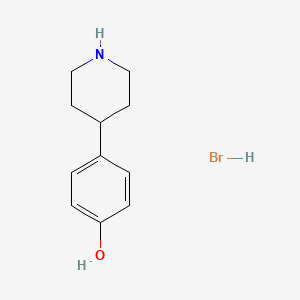
![6-Bromo-8-(cyanomethoxy)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1409214.png)
